2-Acetyl-4-isopropenylpyridine chemical properties and structure
2-Acetyl-4-isopropenylpyridine chemical properties and structure
An In-depth Technical Guide to 2-Acetyl-4-isopropenylpyridine: Properties, Synthesis, and Therapeutic Potential
Introduction
In the landscape of heterocyclic chemistry, pyridine scaffolds represent a cornerstone for innovation in both materials science and pharmacology. Their unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make them privileged motifs in drug design.[1] This guide focuses on a specific, yet intriguing, member of this family: 2-Acetyl-4-isopropenylpyridine (CAS No. 142896-11-5). While primarily documented for its organoleptic properties as a flavoring agent found naturally in species like Mentha arvensis, its molecular architecture presents a compelling starting point for medicinal chemistry exploration.[2]
This document provides a comprehensive technical overview of 2-Acetyl-4-isopropenylpyridine for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, propose a robust synthetic strategy, predict its spectroscopic signature, and explore its latent potential as a versatile building block for novel therapeutic agents. The insights herein are grounded in established chemical principles and aim to bridge the gap between the compound's current application and its future possibilities in pharmaceutical R&D.
Chemical Structure and Physicochemical Properties
2-Acetyl-4-isopropenylpyridine, with the IUPAC name 1-(4-prop-1-en-2-ylpyridin-2-yl)ethanone, is a disubstituted pyridine featuring an acetyl group at the C2 position and an isopropenyl group at the C4 position.[2] This arrangement of functional groups—a ketone capable of acting as a hydrogen bond acceptor and a reactive alkene moiety—defines its chemical behavior and potential for further derivatization.
Caption: Chemical structure of 2-Acetyl-4-isopropenylpyridine.
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 142896-11-5 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO | [2][4] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | Pale yellow clear liquid | [2][3] |
| Odor | Grassy, sweet, minty, amber | [3][4] |
| Boiling Point | 270-272 °C at 760 mmHg | [3][4] |
| Specific Gravity | 1.006 - 1.008 g/cm³ at 25 °C | [2][3] |
| Refractive Index | 1.518 - 1.520 at 20 °C | [2][3] |
| Flash Point | 125 °C (257 °F) | [3] |
| Solubility | Sparingly soluble in water; Soluble in alcohol | [2][3] |
| logP (o/w) | 2.381 (estimated) | [3] |
Proposed Synthesis and Mechanistic Insights
While 2-Acetyl-4-isopropenylpyridine is commercially available from specialized suppliers, a detailed, peer-reviewed synthesis is not readily found in the literature.[3] However, a plausible and efficient route can be designed using modern organometallic cross-coupling reactions, which are staples in the synthesis of complex heterocyclic molecules. We propose a Suzuki cross-coupling reaction, valued for its mild conditions, high functional group tolerance, and the commercial availability of its reagents.
The proposed strategy involves the coupling of a halogenated 2-acetylpyridine derivative with isopropenylboronic acid pinacol ester.
Caption: Proposed workflow for Suzuki cross-coupling synthesis.
Step-by-Step Experimental Protocol (Proposed)
Objective: To synthesize 2-Acetyl-4-isopropenylpyridine via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
2-Acetyl-4-chloropyridine (1 equivalent)
-
Isopropenylboronic acid pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-4-chloropyridine, isopropenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: This is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst, which is formed in situ.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The biphasic system is necessary for dissolving both the organic substrates and the inorganic base.
-
Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 2-acetyl-4-chloropyridine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: The product is organic-soluble and will move into the ethyl acetate layer, leaving inorganic salts behind in the aqueous phase.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄. Purpose: The brine wash removes residual water from the organic layer, and MgSO₄ removes the final traces of moisture.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Acetyl-4-isopropenylpyridine.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Predicted Spectroscopic Characterization
Without experimental spectra available in public databases, we can predict the key spectroscopic features based on the molecule's structure. This predictive analysis is a crucial tool for compound verification.
| Technique | Predicted Features |
| ¹H NMR | - Pyridine Protons (3H): Three distinct signals in the aromatic region (δ 7.5-8.8 ppm), likely appearing as a doublet, a singlet/narrow doublet, and a doublet of doublets, reflecting their unique electronic environments. The proton adjacent to the nitrogen and acetyl group will be the most downfield. - Isopropenyl =CH₂ Protons (2H): Two distinct signals around δ 5.0-5.5 ppm, likely appearing as sharp singlets or narrow multiplets. - Acetyl -CH₃ Protons (3H): A sharp singlet around δ 2.6 ppm. - Isopropenyl -CH₃ Protons (3H): A sharp singlet around δ 2.2 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 195-205 ppm. - Pyridine Carbons (5C): Five signals in the aromatic region (δ 120-160 ppm). - Isopropenyl Carbons (2C): Two signals in the alkene region, with the quaternary carbon around δ 140-145 ppm and the =CH₂ carbon around δ 115-125 ppm. - Methyl Carbons (2C): Two signals in the aliphatic region (δ 20-30 ppm). |
| IR Spectroscopy | - C=O Stretch (Ketone): A strong, sharp absorption band around 1690-1710 cm⁻¹. - C=C Stretch (Aromatic & Alkene): Medium intensity bands in the 1550-1650 cm⁻¹ region. - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 161. - Key Fragments: A significant fragment at m/z = 146 (loss of a methyl group, [M-15]⁺) and a base peak at m/z = 43 (acetyl cation, [CH₃CO]⁺). Another likely fragment would be at m/z = 118 (loss of the acetyl group). |
Applications and Future Directions in Drug Discovery
While its current documented application is in the flavor industry, the true potential of 2-Acetyl-4-isopropenylpyridine lies in its utility as a scaffold for medicinal chemistry.[2] The pyridine ring is a bioisostere for benzene but offers key advantages, including improved solubility and the ability to act as a hydrogen bond acceptor, enhancing interactions with biological targets.[5]
Potential as a Kinase Inhibitor Scaffold
The acetylpyridine motif is a known pharmacophore in the design of kinase inhibitors. The nitrogen atom and the carbonyl oxygen can form critical hydrogen bonds with the hinge region of the kinase active site. The isopropenyl group at the C4 position serves as a versatile chemical handle. It can be readily transformed into a variety of other functional groups or used as a point of attachment for extending the molecule into other pockets of the binding site, thereby increasing potency and selectivity. For instance, recent studies have shown that pyridine-thiazolidinone hybrids can act as potent dual inhibitors of CDK2/GSK3β kinases, which are implicated in cancer.[6]
Caption: Derivatization strategy from the core scaffold.
Gateway to Novel CNS-Active Agents
Substituted pyridines are prevalent in drugs targeting the central nervous system (CNS). For example, isoxazolylpyridine ethers have been developed as potent and selective partial agonists of the α4β2-nicotinic acetylcholine receptor (nAChR) with potential antidepressant activity.[7] The scaffold of 2-Acetyl-4-isopropenylpyridine could be elaborated to explore new chemical space for modulators of nAChRs, muscarinic receptors, or other CNS targets.[8]
Antimicrobial and Antiparasitic Potential
Derivatives of 2-acetylpyridine, such as thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects.[9][10] The acetyl group of the title compound is a prime site for condensation reactions to form Schiff bases and other derivatives, opening a direct path to new potential anti-infective agents.
Safety and Handling
While specific toxicology data for 2-Acetyl-4-isopropenylpyridine is not extensively published, data from structurally related compounds, such as 2-acetylpyridine, should be considered for safe handling. 2-Acetylpyridine is classified as a skin and eye irritant and may cause respiratory irritation.[4]
Recommended Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2-Acetyl-4-isopropenylpyridine stands as a molecule with dual character. It is a known component of natural flavors, yet its true value for the scientific community may reside in its untapped potential as a versatile chemical building block. Its combination of a proven pharmacophore (acetylpyridine) and a modifiable synthetic handle (isopropenyl group) makes it an attractive starting point for the design of novel small molecule therapeutics. This guide has provided a technical foundation—from its fundamental properties to a proposed synthesis and predictive characterization—to empower researchers to explore the promising future of this compound in drug discovery and beyond.
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